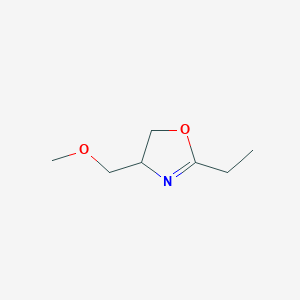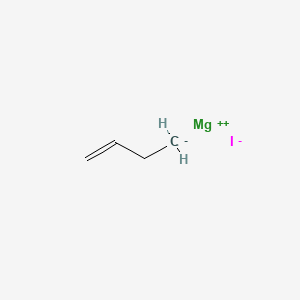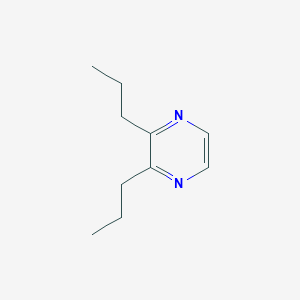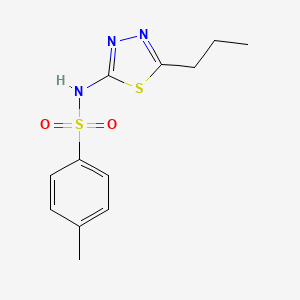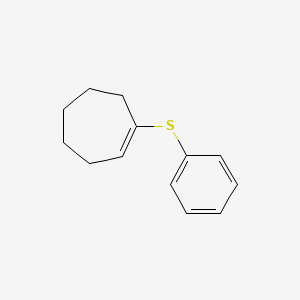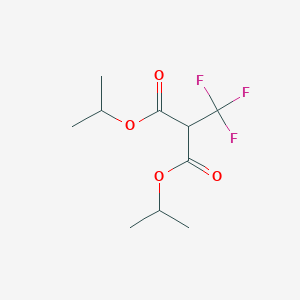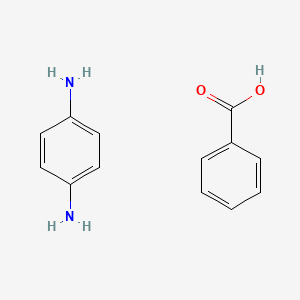
Benzene-1,4-diamine;benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,4-diamine;benzoic acid: is a compound that consists of two distinct chemical entities: benzene-1,4-diamine and benzoic acid. Benzene-1,4-diamine, also known as para-phenylenediamine, is an aromatic amine with the formula C6H4(NH2)2. Benzoic acid, on the other hand, is a simple aromatic carboxylic acid with the formula C6H5COOH. The combination of these two compounds results in a molecule that exhibits unique chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzene-1,4-diamine: can be synthesized through the reduction of nitrobenzene derivatives.
Benzoic acid: can be prepared through the oxidation of toluene using potassium permanganate or chromic acid.
Industrial Production Methods:
Benzene-1,4-diamine: is industrially produced by the catalytic hydrogenation of 1,4-dinitrobenzene.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene-1,4-diamine can undergo oxidation to form quinone derivatives.
Reduction: Benzene-1,4-diamine can be reduced to form aniline derivatives.
Substitution: Both benzene-1,4-diamine and benzoic acid can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nitrous acid, sulfuric acid, nitric acid.
Major Products Formed:
Oxidation: Quinone derivatives, benzene.
Reduction: Aniline derivatives.
Substitution: Diazonium salts, nitrobenzene derivatives.
Scientific Research Applications
Chemistry:
- Benzene-1,4-diamine is used as a precursor in the synthesis of various polymers and dyes.
- Benzoic acid is used as a starting material in the synthesis of many organic compounds .
Biology:
- Benzene-1,4-diamine is used in the development of hair dyes and photographic developers.
- Benzoic acid is used as a preservative in food and beverages .
Medicine:
- Benzene-1,4-diamine derivatives are used in the synthesis of pharmaceuticals, including antimalarial and antitumor agents.
- Benzoic acid is used in topical medications for its antifungal and antibacterial properties .
Industry:
- Benzene-1,4-diamine is used in the production of rubber chemicals and antioxidants.
- Benzoic acid is used in the manufacture of plasticizers, perfumes, and insect repellents .
Mechanism of Action
Benzene-1,4-diamine:
- Acts as a nucleophile in various chemical reactions due to the presence of amino groups.
- Can form hydrogen bonds and interact with various molecular targets, including enzymes and receptors .
Benzoic acid:
- Acts as a weak acid and can donate protons in chemical reactions.
- Inhibits the growth of microorganisms by disrupting their metabolic pathways .
Comparison with Similar Compounds
- Benzene-1,2-diamine (ortho-phenylenediamine)
- Benzene-1,3-diamine (meta-phenylenediamine)
- Toluic acid (methylbenzoic acid)
- Salicylic acid (2-hydroxybenzoic acid)
Uniqueness:
- Benzene-1,4-diamine is unique due to its symmetrical structure, which allows for uniform reactivity and applications in polymer synthesis.
- Benzoic acid is unique due to its simple structure and widespread use as a preservative and starting material in organic synthesis .
Properties
CAS No. |
63082-93-9 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
benzene-1,4-diamine;benzoic acid |
InChI |
InChI=1S/C7H6O2.C6H8N2/c8-7(9)6-4-2-1-3-5-6;7-5-1-2-6(8)4-3-5/h1-5H,(H,8,9);1-4H,7-8H2 |
InChI Key |
MZSPBJICJZWZAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC(=CC=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


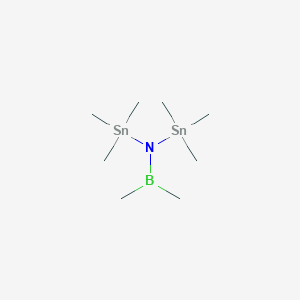
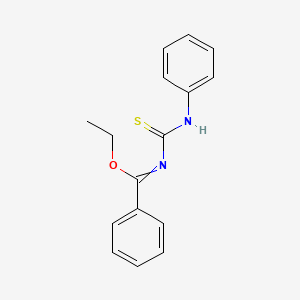


![3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol](/img/structure/B14503521.png)
![4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate](/img/structure/B14503530.png)

